molecular formula C19H26N2O2S B2738844 Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate CAS No. 2253641-04-0

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate

Cat. No. B2738844
CAS RN: 2253641-04-0
M. Wt: 346.49
InChI Key: ZASLEHWICWQSOT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tert-butyl groups can be introduced into various compounds through different chemical reactions . For instance, tert-butyl groups have been introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems through condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .

Scientific Research Applications

Versatile Intermediates for Asymmetric Synthesis

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate is a key compound in the synthesis of diverse amines. Ellman et al. (2002) describe N-tert-Butanesulfinyl aldimines and ketimines as versatile intermediates for the asymmetric synthesis of amines, utilizing tert-butanesulfinamide which could be related to the compound . These intermediates are used to synthesize a wide range of enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and others, thereby demonstrating the compound's relevance in synthetic organic chemistry (Ellman, Owens, & Tang, 2002).

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, closely related to the compound in focus, are reported by Jasch et al. (2012) to be effective in various chemical reactions. These include nucleophilic substitutions with aromatic amines and alcohols under mild conditions and modifications through radical reactions, thereby broadening the scope of potential applications in organic synthesis (Jasch, Höfling, & Heinrich, 2012).

Synthesis of Protected 1,2-Amino Alcohols

The synthesis of protected 1,2-amino alcohols using tert-butanesulfinyl aldimines and ketimines, as reported by Tang et al. (2001), showcases another application area. This process involves the addition of organometallic reagents to N-sulfinyl aldimines and ketimines, highlighting the compound's utility in the synthesis of specific alcohol derivatives (Tang, Volkman, & Ellman, 2001).

Intermediate for Anticancer Drugs

Zhang et al. (2018) discuss the synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound structurally similar to the one , emphasizing its importance as an intermediate for small molecule anticancer drugs. This underlines the potential pharmaceutical applications of such compounds in the development of new treatments for cancer (Zhang, Ye, Xu, & Xu, 2018).

properties

IUPAC Name

tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c1-18(2,3)23-17(22)21-11-9-19(14-20,10-12-21)15-24-13-16-7-5-4-6-8-16/h4-8H,9-13,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASLEHWICWQSOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CSCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate

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